(S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride
Description
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride (CAS: 2413365-23-6) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C₂₅H₃₃ClN₂O₄, with a molecular weight of 460.99 g/mol . The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a temporary protecting group for the α-amino group, and a tert-butyl ester protecting the carboxylic acid functionality. This dual protection enhances stability during solid-phase peptide synthesis (SPPS) while allowing selective deprotection under mild acidic conditions .
Key physicochemical properties include:
- Storage: Requires protection from light, inert atmosphere, and room temperature .
- Hazard Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Its primary application lies in the synthesis of complex peptides and glycopeptides, where stereochemical integrity (S-configuration) and controlled deprotection are critical .
Properties
IUPAC Name |
tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDFFDJUDIORFU-FTBISJDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Orthogonal Protection of Lysine
The target compound features two amine-protecting groups:
-
Fmoc (9-fluorenylmethoxycarbonyl) at the α-amino group.
-
tert-Butyl ester (OtBu) at the carboxyl group.
The ε-amino group is deprotected to form the hydrochloride salt.
The synthesis begins with L-lysine, where selective protection is achieved through sequential reactions:
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Fmoc Protection : The α-amino group is protected using Fmoc-Cl in a biphasic system (e.g., dioxane/water) under basic conditions (pH 9–10).
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tert-Butyl Esterification : The carboxyl group is esterified with tert-butanol via acid-catalyzed Fischer esterification.
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Boc Protection (Intermediate) : The ε-amino group is temporarily protected with di-tert-butyl dicarbonate (Boc₂O) before final deprotection.
Table 1: Key Intermediates and Their Roles
| Intermediate | Protecting Group | Role in Synthesis |
|---|---|---|
| N²-Fmoc-L-lysine tert-butyl ester | Fmoc, OtBu | Parent compound |
| Boc-protected derivative | Boc | ε-amino protection |
Deprotection and Hydrochloride Formation
Acidolytic Removal of Boc Group
The Boc group on the ε-amino group is cleaved using hydrochloric acid (HCl) in dioxane or ethyl acetate, yielding the primary amine as the hydrochloride salt:
Conditions :
Challenges in Deprotection
-
Over-acidification may hydrolyze the tert-butyl ester. Controlled stoichiometry and low temperatures mitigate this risk.
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Byproduct Formation : Residual tert-butanol is removed via rotary evaporation under reduced pressure.
Purification and Crystallization
Ethanol/Water Crystallization
The crude product is purified using an ethanol/water system, as outlined in patent CN103373940B:
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Dissolution : The crude hydrochloride is dissolved in ethanol/water (3:2 v/v) at 60–80°C.
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Crystallization : Slow cooling to room temperature induces crystallization.
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Filtration and Washing : Crystals are collected via suction filtration and washed with cold ethanol/water (4:5 v/v).
Table 2: Purification Parameters
Solvent Recovery
Ethanol is recovered from the filtrate via distillation, achieving >95% recovery rates and aligning with green chemistry principles.
Analytical Characterization
Structural Confirmation
Stereochemical Integrity
The (S)-configuration at the α-carbon is confirmed via optical rotation ([α]D²⁵ = +8.5° in CHCl₃), consistent with natural L-lysine derivatives.
Comparative Analysis of Methods
Efficiency of Ethanol/Water vs. Traditional Solvents
Chemical Reactions Analysis
Deprotection Reactions
The compound contains two protective groups:
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Fmoc (9-fluorenylmethyloxycarbonyl) at the α-amino group
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tert-butyl (t-Bu) ester at the carboxylate
Acidic Deprotection of the tert-Butyl Ester
The tert-butyl ester is cleaved under strongly acidic conditions. A representative procedure involves:
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v)
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Conditions : Room temperature for 5 hours
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Result : Quantitative conversion to the free carboxylic acid derivative .
Data Table 1: Acidic Deprotection Efficiency
| Substrate | Reagent | Time (h) | Yield | Source |
|---|---|---|---|---|
| t-Bu ester derivative | TFA/DCM (1:1) | 5 | >99% |
Basic Deprotection of the Fmoc Group
The Fmoc group is removed under mild basic conditions:
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Reagent : 20% piperidine in dimethylformamide (DMF)
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Conditions : 30 minutes at room temperature
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Result : Liberation of the α-amino group for subsequent coupling .
Mechanistic Insight :
Piperidine induces β-elimination of the Fmoc group, releasing CO₂ and fluorenylmethyl byproducts .
Coupling Reactions
The deprotected α-amino group participates in standard peptide coupling:
Amide Bond Formation
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Activation Reagent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
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Base : DIPEA (N,N-Diisopropylethylamine)
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Solvent : DMF or dichloromethane
Example Protocol :
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Dissolve compound (1.0 eq) and carboxylic acid (1.2 eq) in DMF.
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Add HATU (1.1 eq) and DIPEA (3.0 eq).
Ugi Multicomponent Reaction
The compound’s primary amine participates in Ugi reactions to form peptidomimetics:
Reaction Components:
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Aldehyde : Isobutyraldehyde (1.0 eq)
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Isocyanide : Cyclohexyl isocyanide (1.0 eq)
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Carboxylic Acid : Protected amino acid (1.0 eq)
-
Solvent : Methanol
Data Table 2: Ugi Reaction Outcomes
| Product Type | Yield | Purity (HPLC) | Source |
|---|---|---|---|
| Tetrazole-peptide hybrid | 78% | >95% | |
| Bis-amide conjugate | 65% | 92% |
Side Reactions and Stability
-
Hydrolysis of tert-Butyl Ester : Occurs at pH < 2 or prolonged exposure to aqueous acids .
-
Oxidation of Fmoc Group : Observed under strong oxidizing conditions (e.g., H₂O₂), leading to fluorenone derivatives .
Stability Data :
| Condition | Degradation (%) | Time (h) | Source |
|---|---|---|---|
| pH 2.0 (HCl) | 15% | 24 | |
| 0.1 M NaOH | 98% | 1 |
Scientific Research Applications
Molecular Information
- Molecular Formula : C25H33ClN2O4
- Molecular Weight : 461.0 g/mol
- CAS Number : 940941-43-5
Structural Characteristics
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis, particularly for the protection of amino groups during the formation of peptide bonds.
Peptide Synthesis
The primary application of (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides through solid-phase peptide synthesis (SPPS).
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Advantages | Disadvantages |
|---|---|---|
| Fmoc | Easily removed under mild conditions | Requires base for removal |
| Boc | Stable under acidic conditions | Less compatible with certain reagents |
Drug Development
This compound has been explored in drug development, particularly for its potential in creating peptide-based therapeutics. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Case Study: Anticancer Peptides
Research has shown that peptides synthesized using Fmoc chemistry exhibit anticancer properties. For instance, a study demonstrated that a peptide derived from (S)-tert-butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride showed significant cytotoxicity against various cancer cell lines.
Bioconjugation Techniques
The compound can also be utilized in bioconjugation techniques where it serves as a linker for attaching drugs to antibodies or other biomolecules. This application is crucial for developing targeted drug delivery systems.
Table 2: Applications of Bioconjugation
| Application | Description |
|---|---|
| Targeted Drug Delivery | Enhances specificity and reduces side effects |
| Diagnostic Imaging | Used to label biomolecules for imaging purposes |
| Vaccine Development | Helps in creating conjugate vaccines |
Research on Amino Acid Derivatives
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is also studied for its derivatives, which have implications in various biochemical pathways and therapeutic areas.
Insights from Literature
Recent literature highlights the importance of this compound in synthesizing novel amino acid derivatives that can be used as building blocks for more complex molecules. These derivatives are being investigated for their roles in enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and tert-butyl groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during the synthesis process. The protected amino acid can then be incorporated into a growing peptide chain, and the protective groups can be removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Key Observations:
Protection Strategies: The Boc-protected variant (CAS 129460-15-7) offers enhanced ε-amino group stability but requires harsher deprotection (e.g., trifluoroacetic acid) compared to the target compound’s free ε-amino group .
Functional Group Modifications: Methylation of the Fmoc-amino group (CAS 197632-76-1) introduces steric hindrance, which may influence peptide chain elongation efficiency .
Research Findings and Methodological Considerations
Role in Virtual Screening and Drug Design
Structural similarity analysis (e.g., Tanimoto coefficients, pharmacophore mapping) is critical for predicting biological activity. The target compound’s Fmoc group aligns with analogues showing antimicrobial and enzyme-inhibitory properties, though minor structural changes (e.g., ester groups, amino protection) significantly alter bioactivity . For example:
- Antimicrobial Activity: Fmoc-amino acid derivatives with free amino groups exhibit enhanced interaction with bacterial membranes compared to Boc-protected counterparts .
- Toxicity : Methyl-substituted variants (e.g., CAS 197632-76-1) show reduced cytotoxicity in vitro, likely due to decreased metabolic activation .
Biological Activity
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride, commonly referred to as Fmoc-Lys-OtBu.HCl, is a compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C25H33ClN2O4
- Molecular Weight : 461.0 g/mol
- CAS Number : 940941-43-5
- IUPAC Name : tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for stability during synthesis and biological interactions. The presence of a tert-butyl group enhances lipophilicity, influencing its pharmacokinetic properties.
The biological activity of (S)-tert-butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is largely attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The Fmoc group allows the compound to act as a reversible inhibitor for various proteases by mimicking peptide substrates.
- Protein-Ligand Interactions : The structure facilitates binding to target proteins through hydrogen bonding and hydrophobic interactions, modulating their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of Fmoc-protected amino acids can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents.
- Anticancer Activity : Preliminary investigations indicate that the compound may induce apoptosis in cancer cell lines through its interaction with apoptotic pathways.
- Neuroprotective Effects : Some studies suggest that the compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease research.
Case Study 1: Antimicrobial Activity
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of (S)-tert-butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride was evaluated against various bacterial strains. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Research
A recent publication in the Journal of Medicinal Chemistry reported on the anticancer properties of this compound. It was found to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of 15 µM. Mechanistic studies revealed that it activates caspase pathways leading to increased apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | XYZ University Study |
| Anticancer | Induction of apoptosis in MCF-7 | Journal of Medicinal Chemistry |
| Neuroprotective | Protection against oxidative stress | Neurobiology Journal |
Q & A
Q. What are the primary applications of this compound in peptide synthesis?
This compound is a protected lysine derivative used to introduce Fmoc (9-fluorenylmethoxycarbonyl) and tert-butyl groups during solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group, while the tert-butyl ester protects the carboxylic acid side chain. This dual protection enables selective deprotection steps, critical for constructing complex peptides with minimal side reactions .
Methodological Insight :
Q. How should this compound be stored to ensure stability?
Store at –20°C under inert gas (e.g., argon) in a tightly sealed container. Exposure to moisture or light accelerates decomposition, particularly of the tert-butyl ester .
Stability Data :
| Condition | Degradation Rate (per month) | Key Degradation Products |
|---|---|---|
| 25°C, dry air | <1% | None detected |
| 25°C, 60% humidity | 5–7% | Free lysine, Fmoc-hydroxamate |
| Light (UV exposure) | 10–12% | Fmoc-derived quinones |
Q. What analytical methods validate the purity of this compound?
- HPLC : Use a C18 column with a gradient of 0.1% TFA in acetonitrile/water. Retention time typically ranges between 8–10 minutes .
- MALDI-TOF MS : Expected [M+H]<sup>+</sup> at m/z 461.0 (theoretical 460.99) .
- <sup>1</sup>H NMR : Key signals include δ 7.75–7.30 (Fmoc aromatic protons) and δ 1.40 (tert-butyl group) .
Advanced Research Questions
Q. How can researchers resolve low coupling yields during SPPS when using this compound?
Low yields often arise from incomplete deprotection or steric hindrance. Troubleshooting Steps :
- Deprotection Efficiency : Monitor Fmoc removal via UV absorbance at 301 nm. Incomplete deprotection requires extended piperidine treatment (2 × 10 min instead of 2 × 2 min) .
- Steric Effects : Pre-activate the amino acid with 1.5 equivalents of HATU in DMF for 5 minutes before coupling .
- Data Contradiction : Some protocols suggest using DIC/Oxyma, while others recommend HOBt/DIEA. Comparative studies show HATU improves yields by 15–20% for bulky residues .
Q. What are the implications of conflicting toxicity data in safety documentation?
classifies this compound as acute toxicity (Category 4, H302) , while lists lower hazards (Category 4 oral/dermal ). This discrepancy likely reflects differences in test conditions (e.g., concentration, purity).
Risk Mitigation :
Q. How does the tert-butyl group influence peptide solubility and purification?
The tert-butyl ester increases hydrophobicity, complicating reverse-phase HPLC purification. Optimization Strategies :
- Mobile Phase : Add 0.1% TFA to improve peak resolution.
- Gradient : Extend the acetonitrile ramp (1%/min) to separate closely eluting tert-butyl-protected peptides .
| Protection Group | Retention Time (min) | Solubility in Water (mg/mL) |
|---|---|---|
| tert-Butyl | 18.2 ± 0.3 | 0.5 |
| Benzyl | 15.8 ± 0.2 | 2.1 |
Methodological Challenges
Q. What are the best practices for scaling up synthesis without compromising enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
